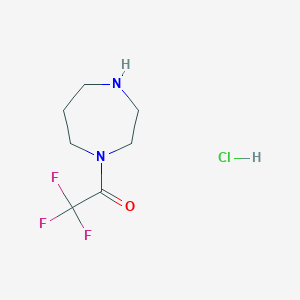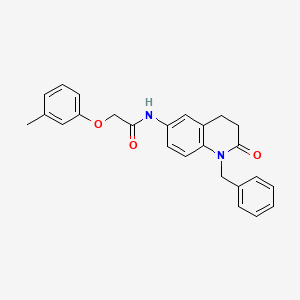
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide, also known as BQU57, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. BQU57 has been shown to have a high binding affinity for the sigma-2 receptor, which is a protein that is overexpressed in many types of cancer cells.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking studies were conducted to understand their mechanism of action, particularly their interaction with ATP binding sites of EGFR-TK and B-RAF kinase, indicating a potential route for melanoma cell line inhibition through B-RAF kinase inhibition (Al-Suwaidan et al., 2016).
Binding Characteristics for Peripheral Benzodiazepine Receptors
Research involving [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, a compound with structural similarities, explored its binding characteristics to peripheral benzodiazepine receptors in rat brain mitochondria. This study provided insights into the selective ligand binding for peripheral benzodiazepine receptors, highlighting the potential of structurally related compounds in neurological studies (Chaki et al., 1999).
Tubulin Polymerization Inhibition for Anticancer Activity
Another study identified a series of indenopyrazoles as promising antiproliferative agents against human cancer cells, highlighting the importance of specific structural features for cell growth inhibition. The identified compound inhibited tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells, suggesting a mechanism similar to that of the compound (Minegishi et al., 2015).
Intramolecular Cyclization for Heterocyclic Compounds
Research focused on the synthesis of 1-aryl-1,4-dihydro-3(2H)-isoquinolinones and 2-substituted or 2,3-disubstituted benzofurans through intramolecular cyclizations highlights the synthetic utility of compounds with similar structural frameworks. These studies provide valuable insights into the synthesis of complex heterocyclic compounds, which could be applied to the chemical (Katritzky et al., 1993).
Antimicrobial Activity
A series of derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline demonstrated antimicrobial activity, indicating the potential of such compounds for developing new antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activity (Rao et al., 2020).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-6-5-9-22(14-18)30-17-24(28)26-21-11-12-23-20(15-21)10-13-25(29)27(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15H,10,13,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQNWYJEPJTFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

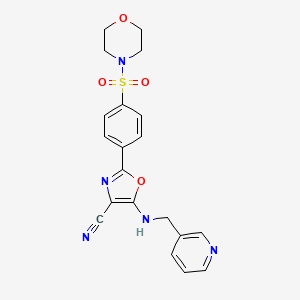
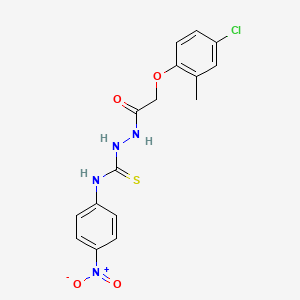
![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

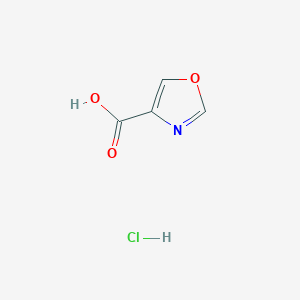
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
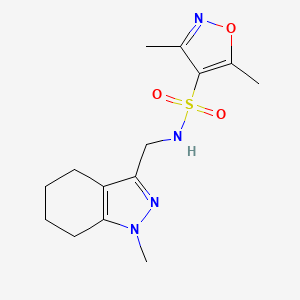
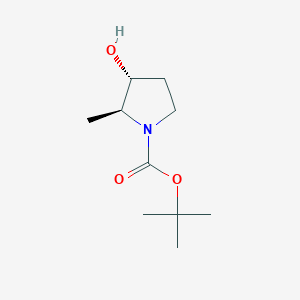
![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

